molecular formula C11H20FNO4S B6609609 tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate, cis CAS No. 2353354-97-7

tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate, cis

Cat. No. B6609609
CAS RN: 2353354-97-7
M. Wt: 281.35 g/mol
InChI Key: KGHPUVUYPMFSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate, cis is a type of organic compound. It likely contains a cyclohexyl group (a six-membered carbon ring), a fluorosulfonyl group (a sulfur atom bonded to a fluorine atom and two oxygen atoms), and a tert-butyl carbamate group (a carbonyl group (C=O) bonded to an NH group and a tert-butyl group) .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a six-membered carbon ring (cyclohexyl group), a fluorosulfonyl group, and a tert-butyl carbamate group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s possible that the compound could undergo reactions at the carbamate group or at the fluorosulfonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility, melting point, and boiling point would all be influenced by the presence of the cyclohexyl, fluorosulfonyl, and tert-butyl carbamate groups .

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it’s used as a reagent in a chemical reaction, its mechanism of action would involve its reactivity with other compounds .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in chemical reactions, studying its properties, or investigating its synthesis .

properties

IUPAC Name

tert-butyl N-(4-fluorosulfonylcyclohexyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO4S/c1-11(2,3)17-10(14)13-8-4-6-9(7-5-8)18(12,15)16/h8-9H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHPUVUYPMFSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.